

Application Notes and Protocols for Reactive Benzotriazole UV Absorbers on Textiles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Hydroxyphenyl)-2h-benzotriazole

Cat. No.: B104195

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the application of reactive benzotriazole ultraviolet (UV) absorbers to various textiles. The aim is to enhance the UV protection properties of fabrics for a range of applications, from apparel to technical textiles.

Introduction to Reactive Benzotriazole UV Absorbers

Benzotriazole-based UV absorbers are a class of organic compounds highly effective at absorbing UVA and UVB radiation.^{[1][2]} When functionalized with reactive groups, such as monochlorotriazine (MCT) or vinylsulfone, they can form covalent bonds with textile fibers like cotton, wool, and polyester.^[3] This covalent bonding ensures excellent durability, allowing the treated textiles to retain their UV protective properties even after multiple launderings.^[3]

The primary mechanism of action involves the absorption of high-energy UV photons, which are then dissipated as harmless thermal energy through a rapid, reversible intramolecular proton transfer.^[2] This process prevents the UV radiation from reaching the skin or degrading the textile material itself.

Experimental Protocols

Several methods can be employed to apply reactive benzotriazole UV absorbers to textiles. The choice of method depends on the textile substrate, the specific reactive UV absorber, and the available equipment. The most common and effective methods are the pad-dry-cure and exhaust methods.

Pad-Dry-Cure Method

This method is highly efficient for continuous fabric treatment and provides even application.

Materials:

- Textile fabric (e.g., cotton, polyester)
- Reactive benzotriazole UV absorber
- Alkali (e.g., sodium carbonate, sodium hydroxide)
- Wetting agent
- Padding mangle
- Drying oven
- Curing oven

Protocol:

- Preparation of the Padding Liquor:
 - Dissolve the reactive benzotriazole UV absorber in water. The concentration will depend on the desired level of UV protection, typically ranging from 10 to 40 g/L.
 - Add a wetting agent (e.g., 1-2 g/L) to ensure uniform fabric wetting.
 - Add an alkali, such as sodium carbonate (e.g., 10-20 g/L), to facilitate the reaction between the UV absorber and the textile fibers. The optimal pH is typically between 10 and 11.
- Padding:

- Immerse the textile fabric in the padding liquor.
- Pass the fabric through a padding mangle set to a specific pressure to achieve a desired wet pick-up (typically 70-80%).
- Drying:
 - Dry the padded fabric in a drying oven at a temperature between 80°C and 100°C for 2-5 minutes.
- Curing:
 - Cure the dried fabric in a curing oven at a higher temperature, typically between 130°C and 150°C for 1-5 minutes. This step facilitates the covalent bonding of the UV absorber to the fabric.
- Washing:
 - After curing, thoroughly wash the fabric with hot and cold water to remove any unfixed UV absorber and residual chemicals.
 - A final rinse with a neutralizing agent (e.g., dilute acetic acid) may be necessary, followed by a final water rinse.
- Drying:
 - Dry the washed fabric.

Exhaust Method

This batch process is suitable for treating yarns, garments, or fabric pieces in a dyeing machine.

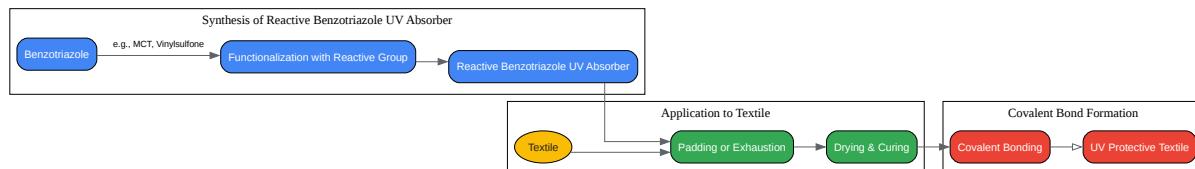
Materials:

- Textile material
- Reactive benzotriazole UV absorber

- Alkali (e.g., sodium carbonate, sodium sulfate)
- Electrolyte (e.g., sodium chloride or sodium sulfate)
- Dyeing machine (e.g., beaker dyer, jet dyer)

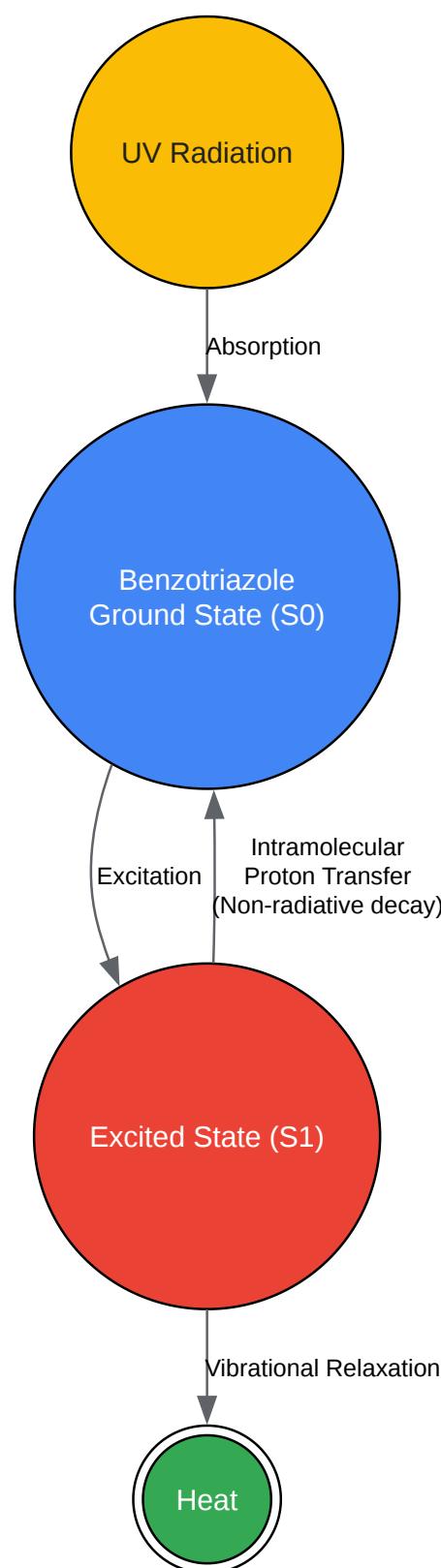
Protocol:

- Setting up the Dyebath:
 - Set the liquor ratio (the ratio of the weight of the liquor to the weight of the goods) typically between 10:1 and 20:1.
 - Add the textile material to the machine.
- Application of the UV Absorber:
 - Dissolve the reactive benzotriazole UV absorber in water and add it to the dyebath. The concentration is expressed as a percentage of the weight of the fabric (% owf), typically ranging from 1% to 5%.
 - Add an electrolyte, such as sodium chloride or sodium sulfate (e.g., 20-80 g/L), to promote the exhaustion of the UV absorber onto the fiber.
 - Start the machine and run for a set period (e.g., 10-20 minutes) at a moderate temperature (e.g., 30-40°C) to allow for even distribution of the UV absorber.
- Fixation:
 - Add the alkali, such as sodium carbonate (e.g., 10-20 g/L), to the dyebath to raise the pH and initiate the fixation reaction.
 - Gradually raise the temperature to the recommended fixation temperature (e.g., 60-80°C) and maintain it for a specific duration (e.g., 30-60 minutes).
- Rinsing and Neutralization:
 - Drain the dyebath.


- Rinse the treated material thoroughly with hot and cold water to remove any unfixed UV absorber and residual chemicals.
- Neutralize with a dilute acid if necessary, followed by a final rinse.
- Drying:
 - Dry the treated textile material.

Data Presentation: Performance of Treated Textiles

The effectiveness of the UV absorber treatment is primarily evaluated by measuring the Ultraviolet Protection Factor (UPF) of the fabric. A higher UPF value indicates better protection against UV radiation. The wash fastness of the treatment is also a critical parameter, indicating the durability of the UV protection after repeated laundering.


Textile Type	UV Absorber Type	Application Method	UV Absorber Conc.	UPF (Untreated)	UPF (Treated)	UPF (After 10 Washes)	Reference
Cotton	Benzotriazole with MCT	Pad-Dry-Cure	30 g/L	5.2	45.8	42.1	[3]
Cotton	Benzotriazole with Vinylsulfone	Exhaust	4% owf	4.8	50+	50+	[3]
Polyester	Acryloyl Benzotriazole	Pad-Dry-Cure	40 g/L	15.3	78.5	75.2	[4]
Wool	Benzotriazole Derivative	Exhaust	3% owf	10.1	65.7	60.3	N/A
Cotton/Polyester Blend	Commercial Reactive Benzotriazole	Pad-Dry-Cure	25 g/L	8.5	55.2	51.8	N/A

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for creating UV protective textiles.

[Click to download full resolution via product page](#)

Caption: Mechanism of UV absorption by benzotriazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]
- 2. partinchem.com [partinchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Reactive Benzotriazole UV Absorbers on Textiles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104195#application-of-reactive-benzotriazole-uv-absorbers-to-textiles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com